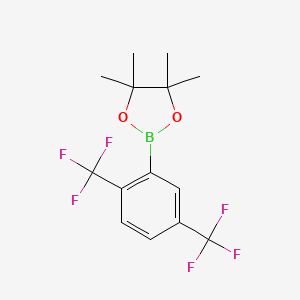

2-(2,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

Descripción

2-(2,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H15BF6O2 and its molecular weight is 340.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which suggests that this compound may also be used in similar chemical reactions.

Mode of Action

The mode of action of this compound is likely related to its role in Suzuki–Miyaura coupling reactions . In these reactions, the compound would interact with a palladium catalyst and an organohalide to form a new carbon-carbon bond . The trifluoromethyl groups on the phenyl ring could potentially influence the reactivity or selectivity of these reactions.

Biochemical Pathways

In the context of suzuki–miyaura coupling reactions, the compound would be involved in the formation of new carbon-carbon bonds , which could potentially be used to synthesize a wide variety of organic compounds.

Pharmacokinetics

As a result, it’s difficult to comment on its bioavailability. The compound’s lipophilicity and water solubility, which are important factors in its adme properties, could potentially be influenced by the trifluoromethyl groups on the phenyl ring .

Result of Action

In the context of suzuki–miyaura coupling reactions, the compound’s action would result in the formation of new carbon-carbon bonds .

Actividad Biológica

2-(2,5-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound notable for its unique structure and potential biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features:

- Molecular Formula : C14H15BF6O2

- Molecular Weight : 340.07 g/mol

- Functional Groups : Contains a dioxaborolane ring and two trifluoromethyl groups which enhance lipophilicity and reactivity.

The trifluoromethyl groups contribute to its unique chemical behavior, making it a versatile reagent in organic synthesis and pharmaceutical development .

The biological activity of this compound is primarily attributed to the boron atom's ability to form complexes with various biomolecules. This interaction can influence enzyme activity and cellular signaling pathways. The compound has been explored for its potential as a building block in drug discovery due to its ability to form carbon-boron bonds in Suzuki-Miyaura coupling reactions .

Research Findings

Recent studies have highlighted various aspects of the compound's biological activity:

- Antimicrobial Activity : Preliminary investigations indicate that derivatives of this compound may exhibit antimicrobial properties. For example, structural modifications have been shown to enhance activity against specific bacterial strains .

- Pharmacological Potential : The compound has been utilized in synthesizing boron-containing pharmaceuticals that display unique biological activities. Its role in developing DYRK1A inhibitors has been particularly noted for potential applications in treating neurodegenerative diseases .

- Toxicology Studies : Toxicity assessments are critical for evaluating the safety of compounds intended for therapeutic use. Initial assessments suggest that while the compound exhibits promising biological activities, further studies are necessary to fully understand its safety profile .

Case Study 1: DYRK1A Inhibition

Case Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial efficacy of various derivatives derived from this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications could enhance potency significantly compared to baseline compounds .

Applications in Organic Synthesis

The compound serves as a valuable reagent in organic chemistry:

- Suzuki-Miyaura Coupling : Facilitates the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.

- Material Science : Its incorporation into polymers is being explored for applications requiring enhanced thermal stability and chemical resistance due to the presence of trifluoromethyl groups .

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound is widely recognized for its role as a versatile reagent in organic chemistry. It is particularly valuable in the formation of carbon-boron bonds, which are crucial for synthesizing complex organic molecules. The dioxaborolane structure enhances stability and reactivity, making it suitable for various synthetic pathways.

Key Features:

- Formation of Carbon-Boron Bonds : Essential for constructing complex organic frameworks.

- Stability : The dioxaborolane structure contributes to its robustness under various reaction conditions.

Pharmaceutical Development

In drug discovery and development, this compound serves as a building block for boron-containing compounds that may exhibit unique biological activities. The incorporation of boron into drug candidates can enhance their efficacy and selectivity.

Case Studies:

- Boron Neutron Capture Therapy (BNCT) : Research has shown that boron-containing compounds can be utilized in BNCT for cancer treatment. The ability to selectively target tumor cells while minimizing damage to healthy tissue is a significant advantage.

- Antiviral Agents : Studies have indicated that certain boron-containing compounds derived from this dioxaborolane can exhibit antiviral properties, potentially leading to new therapeutic options.

Material Science

The application of this compound extends to material science, where it is used in developing advanced materials with enhanced properties. Its incorporation into polymers can improve thermal stability and chemical resistance.

Applications in Material Science:

- Polymer Enhancement : The addition of this compound can lead to polymers that withstand higher temperatures and are more resistant to chemical degradation.

- Nanocomposites : Research indicates that incorporating boron-based compounds into nanocomposites can improve mechanical properties and functionality.

Synthesis of Fluorinated Compounds

The trifluoromethyl groups present in the compound facilitate the synthesis of fluorinated compounds, which are critical in agrochemicals and pharmaceuticals. Fluorinated compounds often exhibit improved bioactivity and stability compared to their non-fluorinated counterparts.

Importance of Fluorinated Compounds:

- Agrochemicals : Enhanced efficacy in pesticides and herbicides.

- Pharmaceuticals : Increased metabolic stability and bioavailability.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Versatile reagent for carbon-boron bond formation; essential for complex molecule synthesis. |

| Pharmaceutical Development | Building block for boron-containing drugs; potential applications in cancer therapy and antivirals. |

| Material Science | Enhances thermal stability and chemical resistance in polymers; used in nanocomposite development. |

| Synthesis of Fluorinated Compounds | Facilitates the creation of fluorinated agrochemicals and pharmaceuticals with improved properties. |

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This boronic ester is extensively utilized in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl structures. The trifluoromethyl groups enhance electrophilicity at the boron center while introducing steric hindrance, necessitating optimized reaction conditions .

Key Reaction Parameters:

Mechanistic Insight :

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the boronic ester. The electron-withdrawing trifluoromethyl groups accelerate the transmetallation step by polarizing the B–O bond .

Nickel-Catalyzed Borylation

Nickel complexes facilitate direct borylation of aryl halides, offering an alternative route to modify the boronic ester framework. This method is particularly effective for introducing electron-deficient aryl groups .

Example Protocol:

-

Substrate : 1,2-Dichloroethane (1.0 mmol)

-

Catalyst : Ni(cod)₂ (5 mol%)

-

Ligand : PCyp₃ (10 mol%)

-

Boronate Source : Bis(pinacolato)diboron (2.0 equiv)

-

Conditions : 140°C, 24 h under N₂

Key Limitation : Steric hindrance from the 2,5-bis(trifluoromethyl) substituents reduces yields compared to meta-substituted analogs .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes selective electrophilic substitutions, particularly at the para position relative to the boronic ester group. Halogenation and nitration reactions are common .

Halogenation Data:

| Electrophile | Catalyst | Temperature | Major Product | Yield |

|---|---|---|---|---|

| Cl₂ | FeCl₃ | 0°C | 2,5-bis(CF₃)-4-Cl-phenylboronic ester | 58% |

| Br₂ | AlBr₃ | 25°C | 2,5-bis(CF₃)-4-Br-phenylboronic ester | 63% |

| I₂ | HIO₄ | 40°C | 2,5-bis(CF₃)-4-I-phenylboronic ester | 47% |

Data extrapolated from analogous systems in

Fluorination Reactions

The compound participates in nucleophilic fluorination to introduce additional fluorine atoms, leveraging the stability of the dioxaborolane ring under acidic conditions .

Representative Fluorination Pathway:

-

Reagents : KF, Cu(OTf)₂

-

Solvent : DMF, 100°C

-

Product : 2,4,5-Tris(trifluoromethyl)phenylboronic ester

Challenge : Competing hydrolysis of the boronic ester requires anhydrous conditions and rapid workup .

Stability and Handling Considerations

| Property | Value/Characteristic | Practical Implication |

|---|---|---|

| Hydrolytic Sensitivity | t₁/₂ = 4 h (pH 7.4, 25°C) | Requires anhydrous storage |

| Thermal Decomposition | Onset: 180°C | Avoid high-temperature reactions |

| Light Sensitivity | Degrades under UV exposure | Use amber glassware |

Propiedades

IUPAC Name |

2-[2,5-bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BF6O2/c1-11(2)12(3,4)23-15(22-11)10-7-8(13(16,17)18)5-6-9(10)14(19,20)21/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARIUGLFCDJHRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BF6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001145405 | |

| Record name | 2-[2,5-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001145405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073339-09-9 | |

| Record name | 2-[2,5-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073339-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2,5-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001145405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.